molecular formula C8H13NO2 B12842646 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one

Cat. No.: B12842646
M. Wt: 155.19 g/mol
InChI Key: VROUYEHJRMPJSR-UHFFFAOYSA-N
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Description

9-Amino-3-oxabicyclo[331]nonan-7-one is a bicyclic compound with a unique structure that includes an amino group and an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-3-oxabicyclo[33One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by amination using reagents such as ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Amino-3-oxabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The oxabicyclo ring system provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nonane: Lacks the amino group but shares the oxabicyclo ring system.

    9-Azabicyclo[3.3.1]nonane N-oxyl: Contains a nitroxyl radical instead of an amino group.

    3-Substituted 3-azabicyclo[3.3.1]nonan-9-one: Contains different substituents at the 3-position.

Uniqueness

9-Amino-3-oxabicyclo[3.3.1]nonan-7-one is unique due to the presence of both an amino group and an oxabicyclo ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

9-amino-3-oxabicyclo[3.3.1]nonan-7-one

InChI

InChI=1S/C8H13NO2/c9-8-5-1-7(10)2-6(8)4-11-3-5/h5-6,8H,1-4,9H2

InChI Key

VROUYEHJRMPJSR-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC(C2N)CC1=O

Origin of Product

United States

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